molecular formula C10H6Br2N2 B15245147 5,6'-Dibromo-2,2'-bipyridine

5,6'-Dibromo-2,2'-bipyridine

Cat. No.: B15245147
M. Wt: 313.98 g/mol
InChI Key: UPKXDHCYMFFDOR-UHFFFAOYSA-N
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Description

5,6’-Dibromo-2,2’-bipyridine: is a brominated derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is known for its excellent coordination properties and is widely used as a building block in the synthesis of complex ligands and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6’-Dibromo-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with bromine in a steel bomb reaction vessel. The process involves preparing the key intermediate 2,2’-bipyridine dihydrobromide, followed by its reaction with bromine. The final product is then isolated and purified .

Industrial Production Methods: The described procedure is scalable and suitable for the synthesis of tens of grams of 5,6’-Dibromo-2,2’-bipyridine. The process is efficient and can be conducted on a multigram scale from inexpensive starting materials .

Chemical Reactions Analysis

Types of Reactions: 5,6’-Dibromo-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bromine: Used in the initial bromination step.

    Organotin Compounds: Used in Stille coupling reactions.

Major Products Formed:

Scientific Research Applications

5,6’-Dibromo-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,6’-Dibromo-2,2’-bipyridine exerts its effects involves its coordination properties. The compound can form stable complexes with transition metals, which can then participate in various chemical reactions. The molecular targets and pathways involved include the formation of cyclic helicates and knotted structures that exhibit anion-binding properties .

Comparison with Similar Compounds

Uniqueness: 5,6’-Dibromo-2,2’-bipyridine is unique due to its specific bromination pattern, which allows for selective functionalization and the formation of complex molecular structures. Its excellent coordination properties make it a versatile building block for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C10H6Br2N2

Molecular Weight

313.98 g/mol

IUPAC Name

2-bromo-6-(5-bromopyridin-2-yl)pyridine

InChI

InChI=1S/C10H6Br2N2/c11-7-4-5-8(13-6-7)9-2-1-3-10(12)14-9/h1-6H

InChI Key

UPKXDHCYMFFDOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NC=C(C=C2)Br

Origin of Product

United States

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